Cas no 3380-33-4 (Phenol, 5-chloro-2-(3,4-dichlorophenoxy)-)
Phenol, 5-chloro-2-(3,4-dichlorophenoxy)- Chemical and Physical Properties
Names and Identifiers
-
- Phenol, 5-chloro-2-(3,4-dichlorophenoxy)-
- 5-chloro-2-(3,4-dichlorophenoxy)phenol
- D94337
- SCHEMBL2565493
- 3380-33-4
- AS-77150
-
- MDL: MFCD32670675
- Inchi: 1S/C12H7Cl3O2/c13-7-1-4-12(11(16)5-7)17-8-2-3-9(14)10(15)6-8/h1-6,16H
- InChI Key: IMNGAWPVLXMWNF-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)OC1C=CC(=CC=1O)Cl)Cl
Computed Properties
- Exact Mass: 287.95131
- Monoisotopic Mass: 287.951163g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 252
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.4
- Topological Polar Surface Area: 29.5Ų
Experimental Properties
- PSA: 29.46
Phenol, 5-chloro-2-(3,4-dichlorophenoxy)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D757397-100mg |
Phenol, 5-chloro-2-(3,4-dichlorophenoxy)- |
3380-33-4 | 95%+ | 100mg |
$165 | 2024-06-05 | |
| eNovation Chemicals LLC | D757397-250mg |
Phenol, 5-chloro-2-(3,4-dichlorophenoxy)- |
3380-33-4 | 95%+ | 250mg |
$255 | 2024-06-05 | |
| eNovation Chemicals LLC | D757397-1g |
Phenol, 5-chloro-2-(3,4-dichlorophenoxy)- |
3380-33-4 | 95%+ | 1g |
$505 | 2024-06-05 | |
| eNovation Chemicals LLC | D757397-250mg |
Phenol, 5-chloro-2-(3,4-dichlorophenoxy)- |
3380-33-4 | 95%+ | 250mg |
$255 | 2025-02-20 | |
| eNovation Chemicals LLC | D757397-100mg |
Phenol, 5-chloro-2-(3,4-dichlorophenoxy)- |
3380-33-4 | 95%+ | 100mg |
$165 | 2025-02-20 | |
| eNovation Chemicals LLC | D757397-1g |
Phenol, 5-chloro-2-(3,4-dichlorophenoxy)- |
3380-33-4 | 95%+ | 1g |
$505 | 2025-02-20 | |
| Aaron | AR01JJPI-100mg |
Phenol, 5-chloro-2-(3,4-dichlorophenoxy)- |
3380-33-4 | 95% | 100mg |
$122.00 | 2023-12-14 | |
| Aaron | AR01JJPI-250mg |
Phenol, 5-chloro-2-(3,4-dichlorophenoxy)- |
3380-33-4 | 95% | 250mg |
$243.00 | 2023-12-14 | |
| Aaron | AR01JJPI-1g |
Phenol, 5-chloro-2-(3,4-dichlorophenoxy)- |
3380-33-4 | 95% | 1g |
$520.00 | 2023-12-14 | |
| 1PlusChem | 1P01JJH6-100mg |
Phenol, 5-chloro-2-(3,4-dichlorophenoxy)- |
3380-33-4 | 95%+ | 100mg |
$153.00 | 2024-05-05 |
Phenol, 5-chloro-2-(3,4-dichlorophenoxy)- Related Literature
-
1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
Additional information on Phenol, 5-chloro-2-(3,4-dichlorophenoxy)-
Comprehensive Overview of Phenol, 5-chloro-2-(3,4-dichlorophenoxy)- (CAS No. 3380-33-4)
Phenol, 5-chloro-2-(3,4-dichlorophenoxy)-, identified by its CAS No. 3380-33-4, is a chlorinated phenolic compound with significant applications in industrial and research settings. This compound, often referred to by its systematic name, has garnered attention due to its unique chemical properties and potential uses. In recent years, the demand for specialized chlorinated phenoxy compounds has increased, driven by advancements in material science and environmental research. Researchers and industry professionals frequently search for "CAS 3380-33-4 uses" or "5-chloro-2-(3,4-dichlorophenoxy)phenol synthesis," highlighting its relevance in modern chemistry.
The molecular structure of Phenol, 5-chloro-2-(3,4-dichlorophenoxy)- features a phenol core substituted with chlorine atoms and a dichlorophenoxy group. This arrangement imparts distinct reactivity, making it valuable for synthesizing derivatives or intermediates. Searches like "chlorophenoxy phenol properties" or "CAS 3380-33-4 solubility" reflect user interest in its physicochemical characteristics. The compound's stability under various conditions and compatibility with organic solvents are often discussed in academic forums, aligning with trends in sustainable chemistry and green synthesis.
In industrial contexts, CAS No. 3380-33-4 is explored for its role in polymer modification and specialty chemical production. Queries such as "Phenol, 5-chloro-2-(3,4-dichlorophenoxy)- applications" or "chlorinated phenol derivatives in materials" indicate growing curiosity about its functional versatility. Additionally, its potential as a precursor for agrochemicals or pharmaceuticals has sparked discussions on platforms like ResearchGate, where professionals debate its efficacy and safety profiles. This aligns with broader industry shifts toward high-performance, low-toxicity compounds.
Environmental and regulatory considerations are also pivotal when examining Phenol, 5-chloro-2-(3,4-dichlorophenoxy)-. Users often inquire about "CAS 3380-33-4 biodegradability" or "eco-friendly alternatives to chlorophenoxy phenols," reflecting societal emphasis on sustainable practices. While the compound itself is not classified as hazardous, its derivatives' environmental impact is a hot topic in circular economy debates. Analytical methods for detecting trace amounts, such as GC-MS or HPLC, are frequently cited in peer-reviewed studies, addressing concerns about residual monitoring.
From a technical standpoint, handling 5-chloro-2-(3,4-dichlorophenoxy)phenol requires adherence to standard laboratory protocols. Searches for "storage conditions for CAS 3380-33-4" or "compatibility with common reagents" underscore the need for precise operational guidelines. The compound's shelf life and degradation pathways are critical for long-term research projects, particularly in photostability studies. These aspects resonate with the broader scientific community's focus on reproducibility and data integrity.
Innovations in synthetic routes for Phenol, 5-chloro-2-(3,4-dichlorophenoxy)- are another area of interest. Keywords like "optimized synthesis of CAS 3380-33-4" or "catalytic methods for chlorophenoxy phenols" dominate technical literature. Recent publications highlight microwave-assisted or solvent-free approaches, catering to the demand for energy-efficient processes. Such advancements align with global initiatives to reduce carbon footprints in chemical manufacturing, a recurring theme in conferences like the ACS Green Chemistry Institute.
In summary, Phenol, 5-chloro-2-(3,4-dichlorophenoxy)- (CAS No. 3380-33-4) exemplifies the intersection of traditional chemistry and contemporary innovation. Its multifaceted applications, coupled with environmental and synthetic challenges, make it a compelling subject for both academia and industry. As search trends evolve, this compound will likely remain a focal point in discussions about functional materials, sustainable synthesis, and analytical methodologies.
3380-33-4 (Phenol, 5-chloro-2-(3,4-dichlorophenoxy)-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)